6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C8H6BrN3O2. It is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to an imidazo[1,2-a]pyridine core.
Preparation Methods
The synthesis of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method includes the bromination of 7-methylimidazo[1,2-a]pyridine followed by nitration. The reaction conditions often require the use of bromine or brominating agents and nitric acid or nitrating mixtures under controlled temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common reagents used in these reactions include sodium hydride, palladium catalysts, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting infectious diseases like tuberculosis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies investigating its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in the context of its antituberculosis activity, it may inhibit enzymes critical for the survival of Mycobacterium tuberculosis. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that damage bacterial DNA .
Comparison with Similar Compounds
Similar compounds to 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine include:
7-Methyl-3-nitroimidazo[1,2-a]pyridine: Lacks the bromine atom but shares similar structural features.
6-Bromoimidazo[1,2-a]pyridine: Lacks the nitro and methyl groups.
8-Bromo-6-nitroimidazo[1,2-a]pyridine: Similar structure but with different substitution patterns
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
6-bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-5-2-7-10-3-8(12(13)14)11(7)4-6(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWPOCXNUADNQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674772 | |
Record name | 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-64-9 | |
Record name | 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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